molecular formula C6H9F2N B12992559 5,5-Difluoro-2-azabicyclo[4.1.0]heptane

5,5-Difluoro-2-azabicyclo[4.1.0]heptane

Cat. No.: B12992559
M. Wt: 133.14 g/mol
InChI Key: HBPHGYMSEWBYJS-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-azabicyclo[410]heptane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes under transition-metal-free conditions. This method utilizes radical oxidation to form the desired bicyclic structure . Another method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

5,5-Difluoro-2-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, leading to its diverse effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-2-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

5,5-difluoro-2-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)1-2-9-5-3-4(5)6/h4-5,9H,1-3H2

InChI Key

HBPHGYMSEWBYJS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1(F)F

Origin of Product

United States

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